Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;;/h1-4,6H,5,9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNIFFNMRGVVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride typically involves multicomponent reactions, condensation reactions, and oxidative coupling. These methods allow for the efficient construction of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are prevalent, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in anhydrous ethanol.
Substitution: Halogenated reagents under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has demonstrated that compounds containing the imidazo[1,2-a]pyridine moiety exhibit significant antitumor activity. A study focused on synthesizing derivatives of imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride showed promising results as inhibitors of the PI3Kα pathway, which is crucial in cancer cell proliferation. The synthesized compounds were evaluated for their ability to inhibit cancer cell growth, indicating their potential as therapeutic agents in oncology .
Gastrointestinal Disorders
Another area of application for this compound is in treating gastrointestinal diseases. Derivatives of this compound have been investigated for their ability to inhibit gastric H+/K+ ATPase, an enzyme responsible for gastric acid secretion. This inhibition suggests potential use in treating conditions such as peptic ulcers and gastroesophageal reflux disease .
Case Studies
Case Study: Cancer Treatment
A recent study synthesized a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives based on this compound. These derivatives were tested for their PI3Kα inhibitory activity and showed significant antitumor effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing the biological activity of these compounds .
Case Study: Gastrointestinal Applications
In another investigation, derivatives of imidazo[1,2-a]pyridine were tested for their efficacy against gastric acid-related disorders. The results indicated that these compounds could effectively reduce gastric acid secretion in animal models, paving the way for further development as therapeutic agents for gastrointestinal ailments .
Summary of Findings
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway, which is often associated with tumorigenesis . This modulation can lead to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations :
- This impacts BBB permeability and solubility .
- Substituent Effects : The methanamine group in the target compound enhances aqueous solubility compared to the chloro-substituted analog . The dihydrochloride salt further improves ionization and bioavailability.
Target Compound :
- Mechanism : The methanamine group facilitates interactions with ATP-binding pockets in kinases, as seen in related quinazoline derivatives (e.g., 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives) .
- Applications : Explored as a kinase inhibitor in oncology and antiviral therapies due to its balanced solubility and permeability .
Pyrimidine Analog () :
- Drawbacks: Limited BBB penetration restricts CNS applications, but high CYP2D6 inhibition suggests utility in peripheral targets.
- Therapeutic Potential: Used in metabolic disorder studies due to pyrimidine’s role in nucleotide synthesis .
6-Chloroimidazo[1,2-a]pyridine () :
- Utility : Primarily a synthetic intermediate; chloro-substitution enables further functionalization (e.g., Suzuki couplings) .
Biological Activity
Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and data tables.
Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. The dihydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Phosphatidylinositol 3-kinase (PI3K) : This enzyme plays a crucial role in cellular signaling pathways related to growth and survival. Inhibition of PI3K can lead to decreased tumorigenesis and cancer progression.
- Aurora Kinase : This kinase is essential for proper cell division. Targeting Aurora kinase can disrupt tumor cell proliferation.
The compound has been shown to modulate these pathways effectively, leading to significant biological outcomes.
3.1 Antimicrobial Activity
This compound exhibits potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Studies have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM against various strains of Mycobacterium tuberculosis and Mycobacterium bovis BCG .
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| This compound | M. tuberculosis | 0.03 - 5 |
| This compound | M. bovis BCG | 0.03 - 5 |
3.2 Anticancer Activity
The compound has shown cytotoxic effects against various cancer cell lines. For example, it has been tested against breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K562) cell lines with IC50 values indicating significant anti-proliferative activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 6.66 |
| HCT116 | Not specified |
| K562 | Not specified |
4.1 Study on Antitubercular Activity
In a high-throughput screening campaign, this compound was identified as a lead compound against MDR-TB. The study utilized whole genome sequencing to identify resistance mechanisms in spontaneous mutants exposed to the compound, revealing critical insights into its efficacy and potential resistance pathways .
4.2 Cancer Research Applications
Recent studies have focused on the development of imidazo[1,2-a]pyridine derivatives as CDK9 inhibitors, showcasing their potential in oncology. The most potent derivatives exhibited submicromolar IC50 values against various cancer cell lines, suggesting their viability as therapeutic agents in cancer treatment .
5. Conclusion
This compound demonstrates significant promise in the fields of antimicrobial and anticancer research due to its unique mechanism of action targeting critical pathways such as PI3K and Aurora kinase. Ongoing research is essential to fully elucidate its pharmacological potential and develop it into effective therapeutic agents.
Q & A
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to receptors .
- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes to guide structure-activity relationship (SAR) studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for entropy-driven vs. enthalpy-driven interactions .
How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
Advanced Research Focus
Discrepancies often arise from:
- Pharmacokinetic factors : Poor bioavailability or rapid metabolism. Use LC-MS/MS to measure plasma/tissue concentrations and adjust dosing regimens .
- Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .
- Species differences : Compare humanized vs. wild-type animal models to assess translational relevance .
What are the best practices for scaling up laboratory-scale synthesis to pilot production?
Q. Basic Research Focus
- Process intensification : Optimize heat/mass transfer using flow chemistry or microwave-assisted reactors .
- Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Cost analysis : Use life-cycle assessment (LCA) tools to evaluate environmental and economic impacts early in development .
How can researchers leverage structural analogs to predict the behavior of this compound?
Advanced Research Focus
Comparative studies with analogs (e.g., imidazo[1,2-a]pyrimidines or 5,6,7,8-tetrahydro derivatives) provide insights into:
- Electronic effects : Hammett plots to correlate substituent electronegativity with reactivity .
- Steric influences : Molecular volume calculations to predict steric hindrance in binding pockets .
- Salt-form comparisons : Evaluate dihydrochloride vs. free base solubility and stability using pH-solubility profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
